molecular formula C9H18N2 B1449974 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine CAS No. 1082454-34-9

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine

Cat. No.: B1449974
CAS No.: 1082454-34-9
M. Wt: 154.25 g/mol
InChI Key: IYKXOXGJPQXOEF-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a 2-methylprop-2-en-1-yl group at the nitrogen atom and an amine group at the fourth position

Preparation Methods

The synthesis of 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylprop-2-en-1-yl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces amines.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16N2C_{10}H_{16}N_2 and a molecular weight of 154.25 g/mol. Its structure features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 2-methylprop-2-en-1-yl group. This unique structural arrangement contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

This compound exhibits its biological activity through interactions with specific molecular targets. Notably, it acts as a competitive antagonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. Additionally, it may inhibit certain enzymes or receptors, modulating various biological processes. The exact pathways and targets depend on the context of use, which can vary across different studies .

Biological Activities

The compound has been studied for several potential biological activities:

  • Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit enzyme inhibition properties, which may be relevant in therapeutic contexts .
  • Receptor Binding : It has shown binding affinity to various receptors, including those involved in neurotransmission and pain pathways. This suggests potential applications in treating neurological disorders .

Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits specific enzymes, potentially affecting metabolic pathways .
NMDA Receptor AntagonismActs as a competitive antagonist at NMDA receptors, influencing synaptic activity .
Antitumor ActivitySome studies suggest it may have antitumor effects through apoptosis induction .

Study on Antitumor Activity

A study evaluated the antitumor properties of compounds related to this compound. Results indicated that these compounds could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity at specific concentrations (1.0 μM to 10.0 μM) and causing morphological changes indicative of cell death .

Interaction Studies

Another research effort focused on understanding how this compound interacts with biological systems. It was found that structural analogs could affect various enzymes linked to inflammation and carcinogenesis, suggesting a broad spectrum of pharmacological activity .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8(2)7-11-5-3-9(10)4-6-11/h9H,1,3-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXOXGJPQXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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